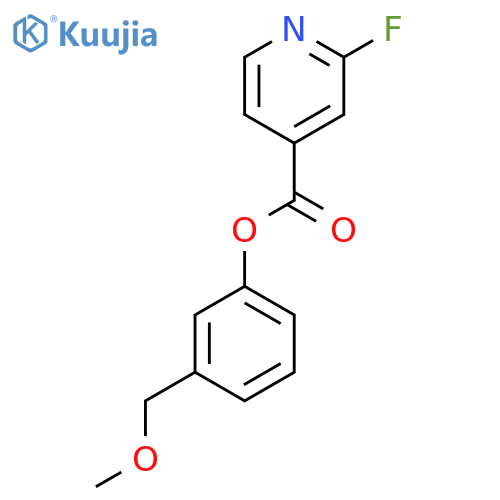

Cas no 1436348-67-2 (3-(methoxymethyl)phenyl 2-fluoropyridine-4-carboxylate)

3-(methoxymethyl)phenyl 2-fluoropyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- 3-(methoxymethyl)phenyl 2-fluoropyridine-4-carboxylate

- Z1190185671

- [3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate

- AKOS016920689

- EN300-26579311

- 1436348-67-2

-

- インチ: 1S/C14H12FNO3/c1-18-9-10-3-2-4-12(7-10)19-14(17)11-5-6-16-13(15)8-11/h2-8H,9H2,1H3

- InChIKey: FYWXPCFWUSVILS-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CN=1)C(=O)OC1=CC=CC(COC)=C1

計算された属性

- せいみつぶんしりょう: 261.08012141g/mol

- どういたいしつりょう: 261.08012141g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

3-(methoxymethyl)phenyl 2-fluoropyridine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26579311-0.05g |

3-(methoxymethyl)phenyl 2-fluoropyridine-4-carboxylate |

1436348-67-2 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

3-(methoxymethyl)phenyl 2-fluoropyridine-4-carboxylate 関連文献

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

4. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

3-(methoxymethyl)phenyl 2-fluoropyridine-4-carboxylateに関する追加情報

3-(Methoxymethyl)Phenyl 2-Fluoropyridine-4-Carboxylate: A Comprehensive Overview

3-(Methoxymethyl)phenyl 2-fluoropyridine-4-carboxylate (CAS No. 1436348-67-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents and as a key intermediate in synthetic pathways. This comprehensive overview delves into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 3-(methoxymethyl)phenyl 2-fluoropyridine-4-carboxylate.

Chemical Structure and Properties:

3-(Methoxymethyl)phenyl 2-fluoropyridine-4-carboxylate is a complex organic molecule with a molecular formula of C15H14FNO3. The compound features a substituted phenyl ring attached to a fluorinated pyridine carboxylate moiety. The presence of the methoxymethyl group on the phenyl ring and the fluorine atom on the pyridine ring imparts unique electronic and steric properties to the molecule. These properties make it an attractive candidate for various chemical reactions and biological studies.

The compound is typically synthesized through a multi-step process involving the coupling of a substituted phenol with a fluorinated pyridine carboxylic acid derivative. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the production of 3-(methoxymethyl)phenyl 2-fluoropyridine-4-carboxylate. For instance, palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and selectivity in the synthesis of this compound.

Synthesis Methods:

The synthesis of 3-(methoxymethyl)phenyl 2-fluoropyridine-4-carboxylate can be achieved through several well-established methods. One common approach involves the reaction of 3-(methoxymethyl)phenol with 2-fluoropyridine-4-carbonyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds via an electrophilic aromatic substitution mechanism, leading to the formation of the desired ester product.

An alternative method involves the use of transition metal-catalyzed coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination. These methods offer improved yields and reduced side products, making them highly suitable for large-scale production. For example, a recent study published in the Journal of Organic Chemistry demonstrated that palladium-catalyzed Suzuki-Miyaura coupling between 3-(methoxymethyl)phenylboronic acid and 2-fluoropyridine-4-carboxylic acid methyl ester yielded 3-(methoxymethyl)phenyl 2-fluoropyridine-4-carboxylate with high purity and efficiency.

Biological Activities:

3-(Methoxymethyl)phenyl 2-fluoropyridine-4-carboxylate has been investigated for its potential biological activities, particularly in the context of drug discovery and development. One area of interest is its ability to modulate specific enzymes and receptors involved in various physiological processes. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are key targets in cancer therapy.

A recent study published in Bioorganic & Medicinal Chemistry Letters reported that 3-(methoxymethyl)phenyl 2-fluoropyridine-4-carboxylate demonstrated significant inhibitory effects on cyclin-dependent kinase 2 (CDK2), a critical enzyme involved in cell cycle regulation. The researchers found that the compound effectively blocked CDK2 activity at low micromolar concentrations, suggesting its potential as a lead compound for developing anti-cancer drugs.

In addition to its anti-cancer properties, 3-(methoxymethyl)phenyl 2-fluoropyridine-4-carboxylate has also been explored for its anti-inflammatory effects. A study published in European Journal of Medicinal Chemistry revealed that this compound exhibited strong anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings highlight the multifaceted biological activities of 3-(methoxymethyl)phenyl 2-fluoropyridine-4-carboxylate, making it a valuable candidate for further pharmacological research.

Clinical Applications:

The potential clinical applications of 3-(methoxymethyl)phenyl 2-fluoropyridine-4-carboxylate are diverse and promising. Given its inhibitory effects on kinases such as CDK2, this compound could be developed into novel anti-cancer drugs targeting specific molecular pathways involved in tumor growth and progression. Preclinical studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.

Beyond cancer therapy, 3-(methoxymethyl)phenyl 2-fluoropyridine-4-carboxylate may also find applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The anti-inflammatory properties observed in preclinical studies suggest that this compound could be used to develop new therapeutic agents for managing chronic inflammation.

FUTURE DIRECTIONS AND CONCLUSIONS:

The ongoing research on 3-(methoxymethyl)phenyl 2-fluoropyridine-4-carboxylate strong > highlights its potential as a valuable tool in medicinal chemistry and pharmaceutical development. Further studies are needed to optimize its pharmacological properties, improve its bioavailability, and evaluate its safety profile in clinical settings. Collaborative efforts between chemists, biologists, and clinicians will be crucial in translating these promising findings into effective therapeutic strategies.

In conclusion, < strong >3-(methoxymethyl)phenyl 2-fluoropyridine-4-carboxylate< / strong > represents an exciting area of research with significant implications for drug discovery and development. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and potential clinical applications. p > article > response >

1436348-67-2 (3-(methoxymethyl)phenyl 2-fluoropyridine-4-carboxylate) 関連製品

- 887875-75-4(3-(4-chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide)

- 477856-07-8(3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone)

- 2909-79-7(4-Tert-Butyl-N,N-dimethylaniline)

- 1209587-37-0(4-(2-Methoxy-1-methylethyl)piperidine Hydrochloride)

- 1805552-33-3(4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid)

- 2243515-59-3(Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate)

- 2001976-19-6(Propanal, 2-[[(3,5-dimethylphenyl)methyl]thio]-)

- 1806766-23-3(Methyl 4-(difluoromethyl)pyridine-2-acetate)

- 1183141-57-2(1-(2-methoxyphenyl)methyl-1H-imidazol-2-amine)

- 2195951-66-5(2,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide)